Undeca-2,8,10-trienoyl chloride
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Overview
Description
Undeca-2,8,10-trienoyl chloride is an organic compound with the molecular formula C11H13ClO. It is a derivative of undecenoic acid, characterized by the presence of three double bonds at positions 2, 8, and 10, and a chloride group attached to the carbonyl carbon. This compound is of interest in organic synthesis and various industrial applications due to its reactive nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undeca-2,8,10-trienoyl chloride can be synthesized through several methods. One common approach involves the chlorination of the corresponding carboxylic acid, undeca-2,8,10-trienoic acid, using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the acyl chloride, releasing sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Undeca-2,8,10-trienoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Addition Reactions: The double bonds in the molecule can participate in addition reactions with halogens, hydrogen, or other electrophiles, leading to the formation of dihalo, hydrogenated, or other substituted products.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia (NH3), primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the released hydrogen chloride (HCl).
Addition Reactions: Halogens (Cl2, Br2), hydrogen gas (H2) with a catalyst (Pd/C), or other electrophiles can be used under appropriate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Addition Reactions: Dihalo compounds, hydrogenated products, and other substituted derivatives.
Oxidation and Reduction: Carboxylic acids and alcohols.
Scientific Research Applications
Undeca-2,8,10-trienoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions, aiding in the study of protein function and interactions.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of undeca-2,8,10-trienoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce acyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Undeca-2,8,10-trienoyl chloride can be compared with other acyl chlorides and unsaturated compounds:
Similar Compounds: Deca-2,4,6-trienoyl chloride, dodeca-2,4,6,8-tetraenoyl chloride, and other polyunsaturated acyl chlorides.
Uniqueness: The presence of three double bonds at specific positions and the acyl chloride functional group make this compound a versatile intermediate in organic synthesis. Its reactivity and ability to undergo multiple types of reactions distinguish it from other similar compounds.
Properties
CAS No. |
104461-70-3 |
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Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
undeca-2,8,10-trienoyl chloride |
InChI |
InChI=1S/C11H15ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-4,9-10H,1,5-8H2 |
InChI Key |
RRDPMJAVZSGOIE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCCCCC=CC(=O)Cl |
Origin of Product |
United States |
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